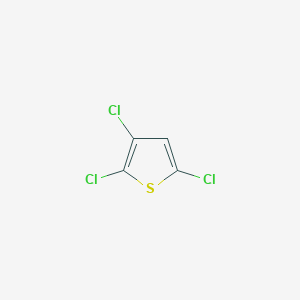

2,3,5-Trichlorothiophene

Overview

Description

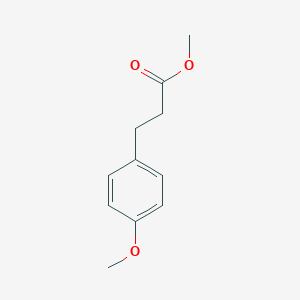

2,3,5-Trichlorothiophene is a chemical compound with the molecular formula C4HCl3S . It has a molecular weight of 187.47 . It is a colorless to yellow liquid .

Synthesis Analysis

The best method for the preparation of 2,3,5-Trichlorothiophene is the direct chlorination of thiophene in the presence of catalytic amounts of ferric chloride . If 2,5-Dichlorothiophene is available, 2,3,5-Trichlorothiophene can also be obtained in good yields through chlorination with thionyl chloride and sulfuryl chloride, using aluminum trichloride as a catalyst .Molecular Structure Analysis

The molecular structure of 2,3,5-Trichlorothiophene is represented by the canonical SMILES notation as C1=C(SC(=C1Cl)Cl)Cl . The InChI representation is InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H .Physical And Chemical Properties Analysis

2,3,5-Trichlorothiophene has a melting point of -16°C and a boiling point of 110°C at 20mm . It has a density of 1.586 g/cm³ and a refractive index of 1.5790 . The flash point is 110°C/20mm . It is typically stored at temperatures between 2-8°C .Scientific Research Applications

Thermochemical Studies

2,3,5-Trichlorothiophene is used in thermochemical studies to compute standard entropies, standard enthalpies of formation, standard Gibbs free energies of formation, and heat capacities . The DFT-based reactivity descriptors are used to elucidate the site selectivity for the chlorination sequence of thiophene .

Chlorination Sequence Prediction

The calculated Fukui indices predict a chlorination sequence to ensue as follows: 2-chloro → 2,5-dichloro → 2,3,5-trichloro → 2,3,4,5-tetrachlorothiophene . This helps in understanding the reactivity and stability of different chlorinated thiophenes.

Synthesis of Biologically Active Compounds

Thiophene-based analogs, including 2,3,5-Trichlorothiophene, have been used by scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives, including 2,3,5-Trichlorothiophene, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules, including 2,3,5-Trichlorothiophene, have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

2,3,5-Trichlorothiophene is used in the fabrication of organic light-emitting diodes (OLEDs) .

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a type of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom

Mode of Action

One study has shown that 2,3,4-trichlorothiophene, a similar compound, undergoes metal-hydrogen exchange with butyllithium in thf at -78°c . This suggests that 2,3,5-Trichlorothiophene might interact with its targets in a similar manner, but further investigation is required to confirm this.

Biochemical Pathways

Thiophenes are known to be involved in various biological activities, including antibacterial, antifungal, and anti-inflammatory effects . .

Pharmacokinetics

The compound has a molecular weight of 187.47 and exists as a liquid at room temperature . Its boiling point is 110°C at 20mm and it has a density of 1.586 g/cm³

Result of Action

As a thiophene derivative, it may share some of the biological activities associated with other thiophenes, such as antibacterial, antifungal, and anti-inflammatory effects . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,3,5-Trichlorothiophene is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity. For instance, it has a storage temperature of 2-8°C, suggesting that it may be sensitive to heat

properties

IUPAC Name |

2,3,5-trichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIFHMYTYFPVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169323 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichlorothiophene | |

CAS RN |

17249-77-3 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 2,3,5-trichlorothiophene be used in polymer synthesis?

A2: 2,3,5-Trichlorothiophene can undergo polymerization through dehydrohalogenation when treated with aluminum chloride and cupric chloride []. This reaction leads to the formation of poly-5-chloro-2,3-thienylene, a polymer where the thiophene units are coupled at the 2,3-positions []. This type of coupling is unique and opens up possibilities for developing novel polythiophene materials with potentially distinct properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)

![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)